molecular formula C21H19ClN2O3 B11546725 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide

N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11546725
M. Wt: 382.8 g/mol
InChI Key: RBTZTQGQQVTFJL-FSJBWODESA-N
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Description

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a hydrazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide typically involves a multi-step process. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H19ClN2O3/c1-14-3-8-18(11-15(14)2)26-13-21(25)24-23-12-19-9-10-20(27-19)16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

RBTZTQGQQVTFJL-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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